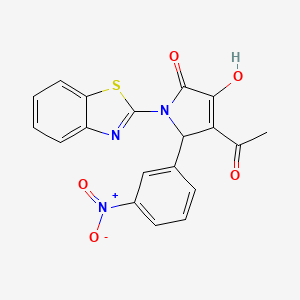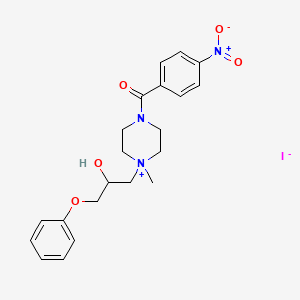
5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a prodrug that is metabolized to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain. This property of MPTP has made it a valuable tool for studying Parkinson's disease and related neurodegenerative disorders.
作用機序
MPTP is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B), which is highly expressed in dopaminergic neurons. MPP+ is then transported into the neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity is characterized by the selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the motor symptoms associated with Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
実験室実験の利点と制限
One of the main advantages of using MPTP as a tool for studying Parkinson's disease is that it closely mimics the human disease, both in terms of the selective loss of dopaminergic neurons and the resulting motor symptoms. This makes it an ideal model for testing potential therapies and studying the underlying mechanisms of neurodegeneration. However, there are also limitations to using MPTP, including the fact that it is a potent neurotoxin that can cause irreversible damage to the brain if not handled properly. Additionally, MPTP-induced parkinsonism in animal models may not fully reflect the complex pathophysiology of the human disease.
将来の方向性
There are several areas of future research that could be explored using MPTP as a tool. One area is the development of new therapies for Parkinson's disease, including gene therapy and stem cell transplantation. Another area is the investigation of the role of environmental toxins in the development of the disease, as this may lead to new strategies for prevention and treatment. Additionally, further research is needed to fully understand the mechanisms of MPTP-induced neurotoxicity, which may provide insights into the underlying pathophysiology of Parkinson's disease.
合成法
The synthesis of MPTP involves several steps, starting with the reaction of 4-bromomethylpyridine with 5-methylthiophene-2-carboxylic acid to form the intermediate 4-(5-methylthiophen-2-yl)methylpyridine-2-carboxylic acid. This intermediate is then converted to the corresponding amide using thionyl chloride and N,N-dimethylformamide. Finally, the amide is reduced using lithium aluminum hydride to yield MPTP.
科学的研究の応用
MPTP has been widely used as a tool for studying Parkinson's disease and related neurodegenerative disorders. MPTP-induced parkinsonism in animal models closely resembles the human disease, making it an ideal model for studying the mechanisms of neurodegeneration and testing potential therapies. MPTP has also been used to study the role of environmental toxins in the development of Parkinson's disease, as exposure to certain pesticides and herbicides has been linked to an increased risk of the disease.
特性
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-6-11(8-16-9)12(15)14-7-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUBBCWBASYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5173078.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5173089.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5173107.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B5173114.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5173155.png)

![7-(1-methylethylidene)-3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5173169.png)
![2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B5173186.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)
![5-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5173196.png)